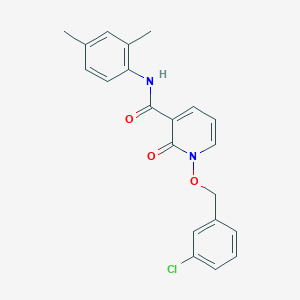
1-((3-chlorobenzyl)oxy)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-chlorobenzyl)oxy)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((3-chlorobenzyl)oxy)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 852365-30-1) is a compound with potential therapeutic applications due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C21H19ClN2O3, with a molecular weight of 382.8 g/mol. The structure includes a dihydropyridine core, which is known for its biological significance in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 852365-30-1 |
| Molecular Formula | C21H19ClN2O3 |
| Molecular Weight | 382.8 g/mol |
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models .
- Anti-inflammatory Properties : Dihydropyridine derivatives are noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. The structural components may contribute to their ability to modulate inflammatory pathways .
- Antibacterial and Antifungal Activity : Some studies suggest that similar compounds possess antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of Enzyme Activity : Many dihydropyridine derivatives act as enzyme inhibitors, targeting kinases and other critical enzymes involved in cell signaling pathways associated with cancer progression .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism by which these compounds exert their antitumor effects. This process often involves the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A study investigated a related dihydropyridine derivative's effect on MDA-MB-231 breast cancer cells, revealing significant cytotoxicity and potential for use in combination therapies with standard chemotherapeutics like doxorubicin .
- Case Study 2 : Another study evaluated the anti-inflammatory effects of a structurally similar compound in a murine model, demonstrating reduced levels of inflammatory markers and improved outcomes in models of chronic inflammation .
特性
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(2,4-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-8-9-19(15(2)11-14)23-20(25)18-7-4-10-24(21(18)26)27-13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRKAORZHTNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














